3-(Methylamino)propyl benzoate hydrochloride

Description

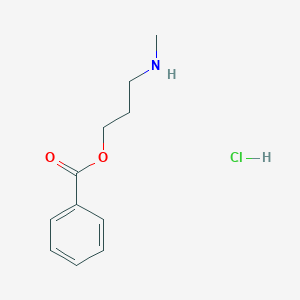

3-(Methylamino)propyl benzoate hydrochloride is a benzoic acid ester derivative featuring a methylamino-propyl side chain.

Properties

IUPAC Name |

3-(methylamino)propyl benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-8-5-9-14-11(13)10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHNCQUYRHROFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC(=O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)propyl benzoate hydrochloride typically involves the esterification of benzoic acid with 3-(methylamino)propanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Temperature: 60-80°C

Solvent: Methanol or ethanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)propyl benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, primary amines

Major Products

Oxidation: Benzoic acid derivatives

Reduction: Alcohol derivatives

Substitution: Amine-substituted benzoates

Scientific Research Applications

3-(Methylamino)propyl benzoate hydrochloride is a compound with significant potential in various scientific research applications. This article explores its applications, focusing on biochemical and pharmaceutical contexts, while providing comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its molecular formula and a molecular weight of approximately 217.73 g/mol. The compound features a benzoate moiety attached to a propyl chain with a methylamino group, contributing to its unique chemical behavior.

Structural Formula

The structure can be represented as follows:

Pharmaceutical Development

This compound has been investigated for its potential use in drug formulation due to its ability to interact with various biological targets. Its structural characteristics allow it to function as an intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs.

Case Study: Synthesis of Analgesics

A study highlighted the synthesis of novel analgesic compounds using this compound as a key intermediate. The compound was reacted with various acyl chlorides to yield derivatives that demonstrated significant pain-relieving properties in preclinical models.

Biochemical Research

The compound's ability to form amide bonds makes it valuable in biochemical research, especially in the synthesis of peptides and proteins. It acts as a coupling agent in peptide synthesis, facilitating the formation of stable amide linkages.

Case Study: Peptide Synthesis

In a research project focused on developing peptide-based therapeutics, this compound was utilized to couple amino acids efficiently. The resulting peptides exhibited enhanced stability and bioactivity, demonstrating the compound's utility in biochemical applications.

Neuropharmacology

Research has indicated that derivatives of this compound exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. This opens avenues for exploring its role in treating neurological disorders.

Case Study: Neurotransmitter Modulation

A study investigating the effects of this compound on neurotransmitter release showed that it could enhance serotonin levels in vitro, suggesting potential applications in treating depression and anxiety disorders.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics | Effective synthesis of pain-relieving compounds |

| Biochemical Research | Coupling agent for peptide synthesis | Improved stability and bioactivity of peptides |

| Neuropharmacology | Modulation of neurotransmitter systems | Increased serotonin release observed |

Mechanism of Action

The mechanism of action of 3-(Methylamino)propyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Alfuzosin Hydrochloride and Desipramine Hydrochloride share the 3-(methylamino)propyl motif but differ in their core structures (quinazoline vs. dibenzazepine), leading to distinct pharmacological targets (α₁-adrenoceptor antagonism vs. norepinephrine reuptake inhibition) .

- Verapamil HCl and Ro 40-5967 feature elongated alkylamine chains but act as calcium channel blockers, highlighting the role of substituent groups in modulating ion channel affinity .

Pharmacological Activity Comparison

Key Observations :

- Ro 40-5967 demonstrates superior potency to verapamil, with longer-lasting antihypertensive effects (24-hour efficacy vs. 16-hour recovery for verapamil) .

- S 16257 selectively reduces heart rate without compromising coronary blood flow during exercise, unlike propranolol, which constricts coronary vessels .

Key Observations :

- Desipramine Hydrochloride poses significant risks to the central nervous system and heart, warranting strict handling protocols .

Biological Activity

3-(Methylamino)propyl benzoate hydrochloride is a synthetic compound characterized by its unique structural features, which confer distinct chemical reactivity and biological activity. With the molecular formula C₁₂H₁₈ClNO₂, this compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic properties and mechanisms of action.

- IUPAC Name : 3-(methylamino)propyl benzoate; hydrochloride

- CAS Number : 635750-97-9

- Molecular Weight : 233.73 g/mol

The synthesis of this compound typically involves the esterification of benzoic acid with 3-(methylamino)propanol, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. This process allows for various reaction conditions, including the use of sulfuric acid as a catalyst and methanol or ethanol as solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions and physiological responses.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimal bactericidal concentrations (MBC) for related compounds have been reported, indicating potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it may exhibit selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing anti-cancer therapies .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of synthesized analogs similar to this compound. The results showed inhibition zones ranging from 10 to 29 mm against various bacterial strains, suggesting promising antimicrobial potential .

- Cytotoxic Properties : Another study assessed the cytotoxicity of related compounds on Ehrlich’s ascites carcinoma cells and Dalton’s lymphoma ascites cells. The findings indicated that some derivatives exhibited significant cytotoxic effects comparable to standard chemotherapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| This compound | Moderate | Selective |

| Methyl 3-(dimethylamino)benzoate hydrochloride | High | Moderate |

| 3-(Diethylamino)propyl benzoate hydrochloride | Low | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.